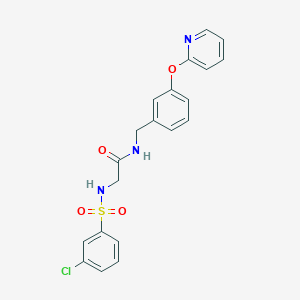

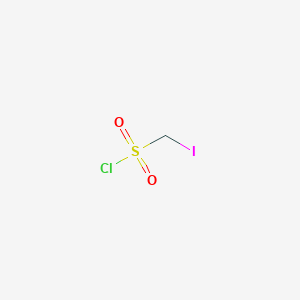

![molecular formula C14H11N3O7 B2792410 2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid CAS No. 65462-58-0](/img/structure/B2792410.png)

2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid , also known by its IUPAC name 3-(3-methoxyphenyl)-beta-alanine , is a chemical compound with the molecular formula C₁₀H₁₃NO₃ . It falls under the category of organic acids and is characterized by its dinitrobenzoic acid structure. The compound exhibits interesting properties due to the presence of both nitro and methoxy functional groups.

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have access to specific papers, I can provide a general overview:

Starting Materials : The synthesis typically begins with commercially available starting materials, including 3-methoxyaniline and 3,5-dinitrobenzoic acid .

Reaction Steps :

- Amination : The amino group is introduced by reacting 3-methoxyaniline with an appropriate reagent.

- Amide Formation : The amino group reacts with 3,5-dinitrobenzoic acid to form the amide linkage.

- Acidification : The resulting amide is then acidified to yield the final product.

Purification : The compound is purified using techniques such as recrystallization or column chromatography.

Molecular Structure Analysis

The molecular structure of 2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid consists of a benzene ring with a methoxy group (–OCH₃) attached at the para position and two nitro groups (–NO₂) at the meta and para positions. The amino group (–NH₂) is linked to the benzene ring via a carboxylic acid group (–COOH).

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:

- Hydrolysis : The amide linkage can undergo hydrolysis under acidic or basic conditions.

- Substitution Reactions : The amino group can be substituted with other functional groups.

- Reduction : The nitro groups can be reduced to amino groups.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts at a specific temperature (which can be found in literature).

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

- Color : The compound may appear yellow or orange due to the presence of nitro groups.

Safety And Hazards

- Warning : The compound may cause skin and eye irritation.

- Handling Precautions : Use appropriate protective equipment (gloves, goggles) when handling.

- Storage : Store it in a cool, dry place away from direct sunlight.

Future Directions

Research on 2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid could explore:

- Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

- Synthetic Modifications : Design derivatives with improved properties.

- Environmental Impact : Assess its environmental fate and toxicity.

properties

IUPAC Name |

2-(3-methoxyanilino)-3,5-dinitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O7/c1-24-10-4-2-3-8(5-10)15-13-11(14(18)19)6-9(16(20)21)7-12(13)17(22)23/h2-7,15H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRNJEKLTYBGEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

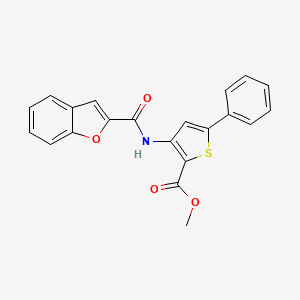

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2792327.png)

![3-(4-methoxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2792330.png)

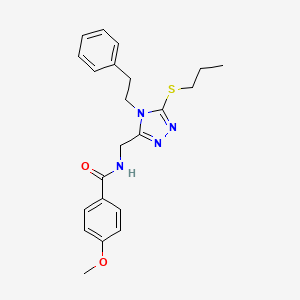

![5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2792340.png)

![7-[2-O-(6-O-Acetyl-beta-D-allopyranosyl)-beta-D-glucopyranosyloxy]-5,8-dihydroxy-4'-methoxyflavone](/img/structure/B2792341.png)

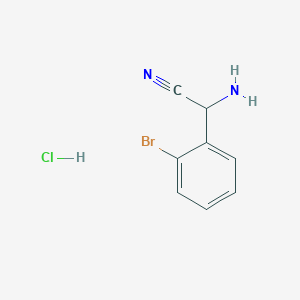

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/no-structure.png)

![3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2792349.png)

![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B2792350.png)